molecular formula C16H14N4 B14565327 Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- CAS No. 61404-86-2

Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl-

Cat. No.: B14565327
CAS No.: 61404-86-2
M. Wt: 262.31 g/mol
InChI Key: CITWFKHPYFUMEX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[1,2-b][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-b][1,2,4]triazine derivatives typically involves multiple steps, starting from readily available pyrrole derivatives. One common method includes the formation of bromohydrazone, followed by cyclization to form the triazine ring. Another approach involves the formation of triazinium dicyanomethylide, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of pyrrolo[1,2-b][1,2,4]triazine derivatives often employs scalable and cost-effective methods. For instance, the use of low-cost raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach has been reported to increase overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the triazine ring, often using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazine ring.

Scientific Research Applications

Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition can prevent the progression of certain diseases by blocking the signaling pathways involved in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- stands out due to its unique structural features and diverse biological activities. Its ability to inhibit specific kinases and its potential use in antiviral therapies make it a valuable compound in medicinal chemistry.

Properties

CAS No.

61404-86-2

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2,3,7-trimethyl-6-phenylpyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C16H14N4/c1-10-14(9-17)16-18-11(2)12(3)19-20(16)15(10)13-7-5-4-6-8-13/h4-8H,1-3H3

InChI Key

CITWFKHPYFUMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C1C#N)N=C(C(=N2)C)C)C3=CC=CC=C3

Origin of Product

United States

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